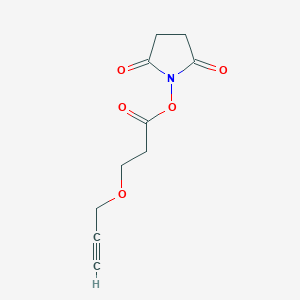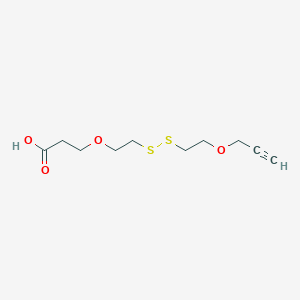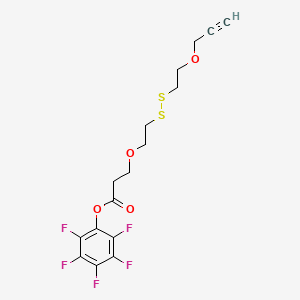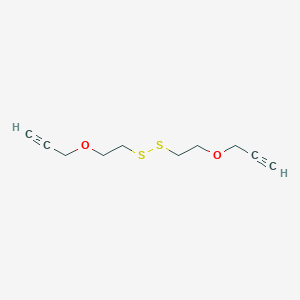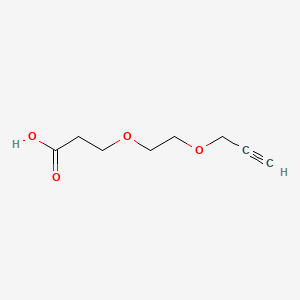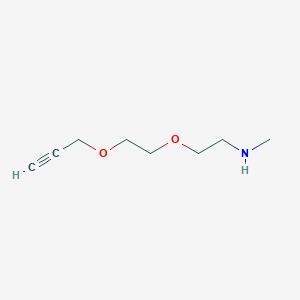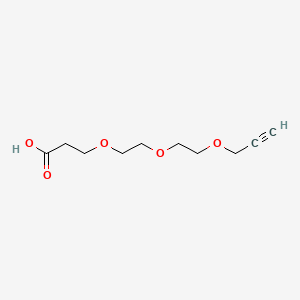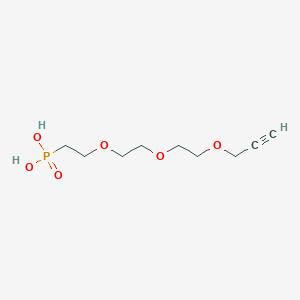
(E)-5-(4-Chlorophenyl)-3-phenylpent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PS 47 involves the preparation of 3,5-diphenylpent-2-enoic acids, which are allosteric activators of protein kinase PDK1 . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol . The compound is soluble in DMSO at concentrations of ≥10 mg/ml and sparingly soluble in ethanol at concentrations of 1-10 mg/ml .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
PS 47 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in PS 47.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving PS 47 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from the reactions of PS 47 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
Scientific Research Applications
PS 47 is primarily used in scientific research as a negative control for the kinase activity of PDK1 . Its applications include:
Cell Biology: Studying the effects of PDK1 inhibition on cellular processes.
Cell Signaling: Investigating the role of PDK1 in various signaling pathways.
Stem Cell Research: Exploring the impact of PDK1 activity on stem cell differentiation and proliferation.
Mechanism of Action
PS 47 acts as an inactive derivative of PS 48, which is an allosteric activator of PDK1 . The compound does not activate PDK1 and is used as a negative control to study the effects of PDK1 activation and inhibition. The molecular targets and pathways involved include the PDK1 signaling pathway, which plays a crucial role in cell growth, survival, and metabolism .
Comparison with Similar Compounds
Similar Compounds
PS 48: An allosteric activator of PDK1, used to study the activation of PDK1.
GSK2334470: A novel PDK1 inhibitor with high selectivity.
Uniqueness of PS 47
PS 47 is unique in that it serves as an inactive control for the kinase activity of PDK1, allowing researchers to differentiate between the effects of PDK1 activation and inhibition . This makes it a valuable tool in studies involving PDK1 signaling and its role in various cellular processes.
Properties
IUPAC Name |
(E)-5-(4-chlorophenyl)-3-phenylpent-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO2/c18-16-10-7-13(8-11-16)6-9-15(12-17(19)20)14-4-2-1-3-5-14/h1-5,7-8,10-12H,6,9H2,(H,19,20)/b15-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJYFDRQFPQGNY-NTCAYCPXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)O)CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C(=O)O)/CCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



